molecular formula C7H12N4 B2435189 N3,N3,6-trimethylpyridazine-3,4-diamine CAS No. 1909305-17-4

N3,N3,6-trimethylpyridazine-3,4-diamine

Cat. No. B2435189
CAS RN: 1909305-17-4
M. Wt: 152.201
InChI Key: WFWPTIHJTVIRCZ-UHFFFAOYSA-N
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Description

N3,N3,6-trimethylpyridazine-3,4-diamine is a chemical compound with the CAS Number: 1909305-17-4 . It has a molecular weight of 152.2 and its IUPAC name is N3,N3,6-trimethylpyridazine-3,4-diamine .


Molecular Structure Analysis

The InChI code for N3,N3,6-trimethylpyridazine-3,4-diamine is 1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9) .


Physical And Chemical Properties Analysis

N3,N3,6-trimethylpyridazine-3,4-diamine is a powder . It is stored at room temperature .

Scientific Research Applications

Algicidal Agent Against Harmful Algae

N3,N3,6-trimethylpyridazine-3,4-diamine has shown promise as an algicidal agent. Researchers have synthesized derivatives based on its structure and analyzed their effectiveness against harmful algae species. This application is crucial for controlling water pollution caused by algal blooms .

Building Block in Organic Synthesis

1,3-Diamines like N3,N3,6-trimethylpyridazine-3,4-diamine serve as valuable building blocks in synthetic organic chemistry. While 1,2-diamines have received more attention, efforts are being made to develop effective synthetic approaches for 1,3-diamines. These compounds play a significant role in constructing complex molecules and functional materials .

Safety And Hazards

The safety information for N3,N3,6-trimethylpyridazine-3,4-diamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-N,3-N,6-trimethylpyridazine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWPTIHJTVIRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3,N3,6-trimethylpyridazine-3,4-diamine

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